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Imidazo[1,2-b][1,2,4]triazin-2(1H)-one

Cat. No.: B12908351
CAS No.: 62096-96-2
M. Wt: 136.11 g/mol
InChI Key: XDIMHZVVRSGGJW-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen-Containing Heterocycles in Medicinal Chemistry

Fused nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. These bicyclic and polycyclic systems, which feature at least one nitrogen atom in a fused ring structure, are of immense interest due to their diverse pharmacological activities. Their rigid frameworks provide a well-defined three-dimensional arrangement of atoms, allowing for precise interactions with biological targets such as enzymes and receptors. This structural characteristic is crucial for achieving high affinity and selectivity, which are key determinants of a drug's efficacy and safety profile. The prevalence of these scaffolds in both natural products and synthetic drugs underscores their significance in the development of new medicines.

Significance of the Imidazosemanticscholar.orgnih.govijpsr.infotriazine Scaffold in Drug Discovery

The imidazo (B10784944) semanticscholar.orgnih.govijpsr.infotriazine scaffold, a prominent member of the fused nitrogen-containing heterocycle family, has emerged as a "privileged scaffold" in drug discovery. This designation stems from its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. Derivatives of the imidazo semanticscholar.orgnih.govijpsr.infotriazine core have demonstrated a remarkable breadth of biological activities, including but not limited to, kinase inhibition and modulation of central nervous system receptors.

For instance, various substituted imidazo[1,2-b] semanticscholar.orgnih.govijpsr.infotriazines have been investigated as potent inhibitors of several protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in diseases like cancer. google.com Research has shown that modifications to this scaffold can yield compounds with significant anti-proliferative activity against various cancer cell lines. nih.gov Furthermore, the imidazo[1,2,b]pyridazine scaffold, a closely related isostere, has been extensively reviewed for its broad therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.gov

Research Scope and Objectives for Imidazo[1,2-b]semanticscholar.orgnih.govijpsr.infotriazin-2(1H)-one Investigations

The primary objectives for the investigation of Imidazo[1,2-b] semanticscholar.orgnih.govijpsr.infotriazin-2(1H)-one would be:

Development of a reliable and efficient synthetic route to produce the compound in sufficient quantities for further study.

Thorough chemical characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and elucidate its physicochemical properties.

Systematic biological screening to evaluate its potential as a therapeutic agent. This would involve a battery of in vitro assays to assess its activity against a panel of relevant biological targets, such as kinases and other enzymes implicated in disease.

Exploration of structure-activity relationships (SAR) by synthesizing and testing a library of derivatives with various substitutions on the imidazo[1,2-b] semanticscholar.orgnih.govijpsr.infotriazin-2(1H)-one core. This would provide valuable insights into the molecular features required for optimal biological activity.

Currently, there is a notable absence of published research specifically detailing the synthesis or biological evaluation of Imidazo[1,2-b] semanticscholar.orgnih.govijpsr.infotriazin-2(1H)-one. While numerous studies have focused on other derivatives of the imidazo semanticscholar.orgnih.govijpsr.infotriazine and imidazo[1,2-b]pyridazine (B131497) systems, this particular "-one" derivative remains an uncharted area of chemical space. nih.govymerdigital.comresearchgate.net The exploration of this compound and its derivatives holds the promise of uncovering new chemical entities with unique pharmacological profiles, thereby expanding the therapeutic potential of the imidazo semanticscholar.orgnih.govijpsr.infotriazine family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O B12908351 Imidazo[1,2-b][1,2,4]triazin-2(1H)-one CAS No. 62096-96-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62096-96-2

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

1H-imidazo[1,2-b][1,2,4]triazin-2-one

InChI

InChI=1S/C5H4N4O/c10-4-3-7-5-6-1-2-9(5)8-4/h1-3H,(H,8,10)

InChI Key

XDIMHZVVRSGGJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)N=CC(=O)N2

Origin of Product

United States

Advanced Synthetic Methodologies for Imidazo 1,2 B 1 2 3 Triazin 2 1h One and Its Derivatives

Cyclization Reactions for the Imidazo[1,2-b]researchgate.netbeilstein-journals.orgnih.govtriazin-2(1H)-one Core Synthesis

The construction of the fused imidazo[1,2-b] researchgate.netbeilstein-journals.orgnih.govtriazine core is primarily achieved through cyclization reactions, where a pre-existing triazine ring is annulated with an imidazole (B134444) ring, or vice versa. Key strategies involve the reaction of bifunctional precursors that contain the necessary atoms to form the second heterocyclic ring.

Reactions of 3-Amino-1,2,4-triazin-5(2H)-ones with α-Haloketones

A classical and effective method for the synthesis of fused imidazole rings is the condensation of an amino-azolo or amino-azine precursor with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. This reaction, analogous to the Hantzsch thiazole (B1198619) synthesis, proceeds via initial N-alkylation of the amino group, followed by intramolecular cyclization and dehydration to form the imidazole ring.

For instance, the reaction of 3-amino-1,2,4-triazine derivatives with α-haloketones like phenacyl bromide or chloroacetyl chloride can yield the corresponding imidazo[2,1-c] researchgate.netbeilstein-journals.orgnih.govtriazine derivatives. researchgate.net Similarly, the cyclization of a 1,2,4-triazine (B1199460) with chloroacetaldehyde (B151913) or its dimethyl acetal (B89532) has been used to produce 6,8-bis(methylsulfanyl)imidazo[2,1-f] researchgate.netbeilstein-journals.orgnih.govtriazine. rsc.org This general strategy is broadly applicable for the synthesis of various fused imidazoles. nih.gov The reaction involves the nucleophilic attack of the exocyclic amino group of the triazine onto the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation to form the fused heterocyclic system.

Table 1: Examples of Cyclization with α-Halocarbonyls

Triazine Precursorα-Halocarbonyl ReagentResulting Fused SystemReference
4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-one derivativesPhenacyl bromide derivativesImidazo[2,1-c] researchgate.netbeilstein-journals.orgnih.govtriazine researchgate.net
3,8-Bis(methylsulfanyl)-1,2,4-triazineChloroacetaldehydeImidazo[2,1-f] researchgate.netbeilstein-journals.orgnih.govtriazine rsc.org

Multi-step Synthetic Approaches from Diverse Precursors (e.g., 2,4,6-trichloro-1,3,5-triazine or 3-amino-1,2,4-triazine)

Multi-step sequences starting from readily available precursors provide a versatile platform for constructing the imidazotriazine core. 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a common starting material for building triazine-containing fused systems. Its stepwise reaction with different nucleophiles allows for the controlled introduction of substituents.

Another highly valuable precursor is 3-amino-1,2,4-triazole, which serves as a 1,3-binucleophile in Biginelli-like cyclocondensation reactions. researchgate.net The use of such polyfunctional precursors can lead to a diverse range of fused heterocyclic products depending on the reaction conditions and the other components. researchgate.net While these examples lead to related fused systems, the principles are directly applicable to the synthesis of the target imidazo[1,2-b] researchgate.netbeilstein-journals.orgnih.govtriazine scaffold.

Cascade Processes Involving Hydrolysis and Skeletal Rearrangements for Fused Ring Systems

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient pathway to complex molecular architectures. A notable example involves the synthesis of imidazo[4,5-e] researchgate.netresearchgate.netthiazino[2,3-c] researchgate.netbeilstein-journals.orgnih.govtriazines through a cascade sequence of hydrolysis and skeletal rearrangement. beilstein-journals.org

This process starts from functionalized imidazo[4,5-e]thiazolo[2,3-c] researchgate.netbeilstein-journals.orgnih.govtriazin-7(8H)-ylidene)acetic acid esters. beilstein-journals.org Upon treatment with a base like potassium hydroxide (B78521) in methanol (B129727), the ester group is hydrolyzed, which triggers a skeletal rearrangement and expansion of the thiazolidine (B150603) ring into a thiazine (B8601807) core. beilstein-journals.orgbeilstein-journals.org This methodology is effective for creating a variety of derivatives of the new, complex heterocyclic system. beilstein-journals.org Such base-induced rearrangements highlight the potential for transforming one heterocyclic system into another, more complex one. beilstein-journals.org

Table 2: Base-Induced Rearrangement for Fused Ring Systems

Starting MaterialReagents and ConditionsProductYieldReference
Imidazo[4,5-e]thiazolo[3,2-b]triazines (phenyl-substituted)Sodium alcoholate, refluxImidazo[4,5-e]thiazolo[2,3-c]triazines58–91% nih.gov
Imidazo[4,5-e]thiazolo[2,3-c] researchgate.netbeilstein-journals.orgnih.govtriazin-7(8H)-ylidene)acetic acid estersKOH, MethanolImidazo[4,5-e] researchgate.netresearchgate.netthiazino[2,3-c] researchgate.netbeilstein-journals.orgnih.govtriazinesNot specified beilstein-journals.org

One-Pot Multicomponent Reactions (MCRs) for Heterocyclic Assembly

One-pot multicomponent reactions (MCRs) are highly convergent and atom-economical strategies for synthesizing complex molecules from simple starting materials in a single step. These reactions are particularly valuable for building libraries of heterocyclic compounds for drug discovery.

The synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines has been achieved through an iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyridine (B139424) or 2-aminopyrazine, and tert-butyl isocyanide. nih.gov This reaction proceeds through a [4+1] cycloaddition. The development of domino annulation reactions provides another powerful tool for the one-pot synthesis of 1,2,4-triazine derivatives from readily available materials like ketones, aldehydes, and alkynes. rsc.org The modular nature of MCRs allows for the rapid generation of structural diversity by simply varying the starting components. beilstein-journals.org

Povarov Reaction and Oxidative Aromatization Strategies

The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful tool for constructing nitrogen-containing six-membered rings, typically quinolines. It involves the reaction of an aromatic imine with an electron-rich alkene, often catalyzed by a Lewis acid. This methodology can be extended to the synthesis of fused heterocyclic systems. For example, novel 4-(aryl)-benzo nih.govbeilstein-journals.orgimidazo[1,2-a]pyrimidine-3-carbonitriles have been synthesized through a Povarov reaction followed by an oxidation step.

While direct application to the imidazo[1,2-b] researchgate.netbeilstein-journals.orgnih.govtriazin-2(1H)-one core may require specific precursors, the underlying principle of using cycloaddition reactions followed by oxidation represents a viable strategy for accessing highly substituted, aromatic fused systems.

Derivatization Strategies for Structural Diversity and Functionalization

Once the core imidazo[1,2-b] researchgate.netbeilstein-journals.orgnih.govtriazine skeleton is assembled, further derivatization can be performed to introduce a wide range of functional groups and modulate the molecule's properties. Common strategies include electrophilic substitution, alkylation, and condensation reactions.

Electrophilic substitution reactions, such as nitration, halogenation, and formylation, can introduce substituents onto the heterocyclic core. Studies on the related imidazo[2,1-b]thiazole (B1210989) system have shown that electrophilic substitution occurs preferentially at the C5 position. rsc.org Similar reactivity can be anticipated for the imidazo[1,2-b] researchgate.netbeilstein-journals.orgnih.govtriazine system, allowing for targeted functionalization.

Alkylation of nitrogen atoms within the ring system is another common derivatization method. For example, the alkylation of imidazo[4,5-c] and [4,5-b]pyridines using reagents like 4-chlorobenzyl bromide under basic conditions leads to the formation of N-substituted regioisomers. nih.gov For the target compound, alkylation could occur at the N1 position of the imidazotriazinone ring.

Condensation reactions at active sites on the ring or on substituents provide another avenue for diversification. For instance, imidazo[4,5-e] researchgate.netresearchgate.netthiazolo-[3,2-b] researchgate.netbeilstein-journals.orgnih.govtriazine derivatives have been further functionalized by condensation with isatins to create complex spiro-fused systems. researchgate.net These derivatization reactions are crucial for fine-tuning the biological activity and physicochemical properties of the core scaffold.

N-Alkylation Approaches

N-alkylation is a fundamental strategy for the derivatization of the imidazo[1,2-b] researchgate.netnih.govut.ac.irtriazine core, allowing for the introduction of various alkyl and aryl groups, which can significantly influence the compound's physicochemical properties and biological activity. One common approach involves the reaction of 2,6-disubstituted imidazo[1,2-b] researchgate.netnih.govut.ac.ir-triazin-3(4H)-ones with α-haloketones to yield N-alkylated products. ut.ac.ir This method provides a direct route to introduce a variety of substituents at the nitrogen atom of the triazine ring. ut.ac.ir

The synthesis typically begins with the condensation of 3-amino-1,2,4-triazin-5(2H)-ones with α-haloketones to form the bicyclic imidazo[1,2-b] researchgate.netnih.govut.ac.irtriazin-3(4H)-one system. ut.ac.ir Subsequent reaction of this intermediate with another molecule of an α-haloketone leads to the desired N-alkylated derivative. ut.ac.ir

Table 1: Examples of N-Alkylation of Imidazo[1,2-b] researchgate.netnih.govut.ac.irtriazine Derivatives

Starting Material Reagent Product Reference
2,6-disubstituted imidazo[1,2-b] researchgate.netnih.govut.ac.irtriazin-3(4H)-ones α-haloketones N-alkylated imidazo[1,2-b] researchgate.netnih.govut.ac.irtriazines ut.ac.ir

Nucleophilic Substitution Reactions for Moiety Introduction

Nucleophilic substitution reactions are a versatile tool for the functionalization of the imidazo[1,2-b] researchgate.netnih.govut.ac.irtriazine ring system. These reactions allow for the introduction of a wide array of functional groups, which is essential for the development of new derivatives with tailored properties. For instance, a chlorine atom at the 2-position of a related pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system can be readily displaced by various nucleophiles. researchgate.net This suggests that a similar strategy could be employed for halo-substituted imidazo[1,2-b] researchgate.netnih.govut.ac.irtriazines.

In related 1,2,4-triazine systems, nucleophilic substitution of hydrogen in 1,2,4-triazine 4-oxides with Grignard reagents has been demonstrated as a viable method for introducing alkyl and aryl substituents. Furthermore, the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides leads to S-alkylation via nucleophilic attack by the mercapto group. researchgate.net These examples from similar heterocyclic systems highlight the potential of nucleophilic substitution reactions for the derivatization of the imidazo[1,2-b] researchgate.netnih.govut.ac.irtriazine core.

Table 2: Nucleophilic Substitution Reactions for Moiety Introduction in Related Triazine Systems

Substrate Nucleophile/Reagent Moiety Introduced Reference
2-chloropyrido[3',2':4,5]imidazo[1,2-b]pyridazine Various nucleophiles Various substituents researchgate.net
1,2,4-triazine 4-oxides Grignard reagents Alkyl/Aryl groups
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one Phenacyl halides S-phenacyl group researchgate.net

Ring Expansion and Rearrangement Pathways for New Heterocyclic Systems

Ring expansion and rearrangement reactions of imidazo[1,2-b] researchgate.netnih.govut.ac.irtriazine derivatives provide access to novel and complex heterocyclic scaffolds. Base-induced transformations of functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine derivatives can lead to skeletal rearrangements and the formation of new ring systems. beilstein-journals.orgnih.gov For example, treatment of certain imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine derivatives with excess potassium hydroxide can induce a rearrangement to form imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine derivatives or even expand the thiazolidine ring to a thiazine core, resulting in imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netnih.govut.ac.irtriazines. beilstein-journals.orgnih.govresearchgate.net

These rearrangements are often driven by the reaction conditions, such as the base and solvent used. nih.gov In some cases, a cascade sequence of hydrolysis and skeletal rearrangement can occur. beilstein-journals.orgnih.gov The study of these pathways is crucial for the rational design and synthesis of new heterocyclic systems with potential biological activities. Another example is the ring contraction of 1,2,4-triazin-3-ones to imidazolin-2-ones upon treatment with hydroxylamine-O-sulphonic acid. rsc.orgrsc.org

Table 3: Examples of Ring Expansion and Rearrangement Reactions

Starting Material Reagent/Condition Product Reference
Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine derivatives KOH Imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine derivatives beilstein-journals.orgnih.gov
Imidazo[4,5-e]thiazolo[3,2-b] researchgate.netnih.govut.ac.irtriazin-6(7H)-ylidene)acetic acid esters Excess KOH in methanol Imidazo[4,5-e] researchgate.netnih.govthiazino[2,3-c] researchgate.netnih.govut.ac.irtriazine-7-carboxylic acids beilstein-journals.orgnih.gov
1,2,4-triazin-3-ones Hydroxylamine-O-sulphonic acid Imidazolin-2-ones rsc.orgrsc.org

Oxidative Cyclization Approaches for Annulation

Oxidative cyclization is a powerful strategy for the construction of fused heterocyclic systems, including those containing the imidazo[1,2-b] researchgate.netnih.govut.ac.irtriazine core. This approach often involves the formation of a key bond through an oxidation step, leading to the final annulated product. A widely used method for the synthesis of 1,4-dihydrobenzo[e] researchgate.netnih.govut.ac.irtriazines is the oxidative cyclization of (arylamino)hydrazones, also known as amidrazones. nih.gov This reaction can be catalyzed by various reagents, such as RuCl₃ or a combination of DBU and Pd/C, leading to different products. nih.gov

Annulation reactions provide a means to build the imidazo[1,2-b] researchgate.netnih.govut.ac.irtriazine ring system onto an existing ring. researchgate.net For instance, catalyst-free heteroannulation reactions under microwave irradiation have been developed for the synthesis of imidazo[1,2-a]pyridines/pyrimidines/pyrazines, which are structurally related to the target compound. nih.gov Transition metal-catalyzed annulation reactions of imidazo[1,2-a]pyridines have also been extensively studied, offering a versatile route to complex fused N-heterocyclic frameworks. researchgate.net Furthermore, [4+2] domino annulation reactions have been developed for the synthesis of 1,2,4-triazine derivatives from readily available starting materials. rsc.org

Table 4: Oxidative Cyclization and Annulation Approaches

Reaction Type Starting Materials Catalyst/Reagent Product Reference
Oxidative Cyclization Functionally substituted amidrazones DBU, Pd/C 1,4-dihydrobenzo researchgate.netnih.govut.ac.ir[e]triazines nih.gov
Annulation 2-aminopyridines/pyrazines/pyrimidines, α-bromoketones Microwave irradiation (catalyst-free) Imidazo[1,2-a]pyridines/pyrimidines/pyrazines nih.gov
[4+2] Domino Annulation Ketones, aldehydes, alkynes, etc. Not specified 1,2,4-triazine derivatives rsc.org

Chemo- and Regioselective Synthesis Considerations

Chemo- and regioselectivity are critical aspects in the synthesis of complex molecules like Imidazo[1,2-b] researchgate.netnih.govut.ac.irtriazin-2(1H)-one and its derivatives. The presence of multiple reactive sites in the precursors necessitates careful control of reaction conditions to achieve the desired isomer. The synthesis of dihydroimidazo[5,1-c] researchgate.netnih.govut.ac.irtriazine-3,6(2H,4H)-dione derivatives, for example, was achieved through a regioselective thionation and subsequent cyclization under mild conditions. nih.gov

An effective method for the regioselective synthesis of imidazo[4,5-e] researchgate.netnih.govthiazino[3,2-b] researchgate.netnih.govut.ac.irtriazines involves the reaction of imidazotriazinethiones with ethyl phenylpropiolate in the presence of MeONa in methanol. citedrive.com This reaction proceeds via a Michael-type addition followed by intramolecular cyclization. citedrive.com Similarly, the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters can be controlled to regioselectively yield either imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines or, after a base-catalyzed rearrangement, the regioisomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine derivatives. d-nb.info

Table 5: Chemo- and Regioselective Synthesis Examples

Target Scaffold Key Reaction Step Selectivity Reference
Dihydroimidazo[5,1-c] researchgate.netnih.govut.ac.irtriazine-3,6(2H,4H)-diones Thionation and cyclization Regioselective nih.gov
Imidazo[4,5-e] researchgate.netnih.govthiazino[3,2-b] researchgate.netnih.govut.ac.irtriazines Michael-type addition and intramolecular cyclization Regioselective citedrive.com
Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines / Imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines Condensation with acetylenedicarboxylic acid esters Regioselective d-nb.info

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, the electronic environment of atoms, and the spatial relationships between them.

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for identifying the core structure and the nature of its substituents.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For the Imidazo[1,2-b] nih.govrsc.orgnih.govtriazin-2(1H)-one core, distinct signals are expected for the protons on the imidazole (B134444) and triazine rings. The chemical shift (δ) of these protons is influenced by the electron-withdrawing and electron-donating effects of the fused heterocyclic system and any attached substituents. For example, protons adjacent to nitrogen atoms or the carbonyl group will typically appear at a lower field (higher ppm value). The integration of these signals corresponds to the number of protons, and their splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent proton-proton (H-H) couplings.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to distinguish individual carbons. The carbonyl carbon (C=O) of the triazinone ring is particularly characteristic, appearing significantly downfield (typically >150 ppm) due to the strong deshielding effect of the attached oxygen and nitrogen atoms. Carbons within the aromatic imidazole and triazine rings appear in the typical range for heterocyclic aromatic systems.

The precise chemical shifts are highly sensitive to substitution on the heterocyclic core. By comparing the spectra of a substituted derivative to the parent compound, the position and nature of the substituent can be inferred.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Imidazotriazine Derivatives Note: Data is illustrative and based on related imidazotriazine structures. Actual values for the specific compound may vary.

Atom Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
C2 (C=O) --- 155 - 170
C3 7.5 - 8.5 120 - 140
C6 7.0 - 8.0 115 - 130
C7 7.0 - 8.0 115 - 130

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular puzzle, especially for complex structures with many overlapping signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum connect the signals of these coupled protons, allowing for the tracing of proton-proton networks within the molecule, for instance, across the imidazole ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the concept of COSY by revealing correlations between all protons within a given spin system, not just those that are directly coupled. This is particularly useful for identifying all protons belonging to a single structural fragment, even if they are several bonds apart.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a definitive C-H bond map.

Given the presence of four nitrogen atoms in the Imidazo[1,2-b] nih.govrsc.orgnih.govtriazin-2(1H)-one core, ¹⁵N NMR spectroscopy offers a direct method for characterizing their distinct chemical environments. Each nitrogen atom gives rise to a signal in the ¹⁵N NMR spectrum, and its chemical shift is highly sensitive to its bonding environment (e.g., pyridinic vs. pyrrolic nitrogen) and whether it is part of the imidazole or triazine ring. The use of ¹⁵N-labeled compounds, in conjunction with ¹H-¹⁵N or ¹³C-¹⁵N HMBC experiments, allows for the unambiguous assignment of each nitrogen atom within the heterocyclic framework. rsc.org This technique is particularly powerful for distinguishing between isomers where the position of a nitrogen atom is the only difference. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula. For a derivative of Imidazo[1,2-b] nih.govrsc.orgnih.govtriazin-2(1H)-one, HRMS can distinguish its molecular formula from other potential formulas that may have the same integer mass, thereby providing strong evidence for the compound's identity. rsc.org The observed mass is compared to the calculated theoretical mass for a proposed formula; a match within a very small tolerance (typically <5 ppm) confirms the elemental composition. semanticscholar.org

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation

X-ray crystallography is the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the precise position of every atom in the molecule can be determined.

This method provides definitive confirmation of:

Atomic Connectivity: It confirms the bonding arrangement, proving the fusion of the imidazole and triazine rings in the correct orientation.

Molecular Geometry: It provides precise bond lengths, bond angles, and torsion angles, confirming the planarity of the fused ring system.

Stereochemistry and Tautomerism: It can resolve any ambiguities regarding stereochemistry or the dominant tautomeric form in the solid state.

Intermolecular Interactions: It reveals how molecules are arranged in the crystal lattice, including details of hydrogen bonding (e.g., involving the N1-H and C2=O groups) and π-π stacking interactions between the heterocyclic rings.

Numerous studies on related imidazotriazine systems have relied on X-ray crystallography to unambiguously confirm structures that were initially proposed based on NMR and other spectroscopic data. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations (e.g., stretching and bending) at specific frequencies.

For Imidazo[1,2-b] nih.govrsc.orgnih.govtriazin-2(1H)-one, the IR spectrum would display characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Frequencies for Imidazo[1,2-b] nih.govrsc.orgnih.govtriazin-2(1H)-one

Functional Group Vibration Type Typical Frequency Range (cm⁻¹) Expected Appearance
N-H (Amide) Stretch 3100 - 3300 Medium, somewhat broad
C-H (Aromatic) Stretch 3000 - 3100 Medium to weak
C=O (Amide/Lactam) Stretch 1680 - 1750 Strong, sharp
C=N / C=C Stretch 1500 - 1650 Medium to strong

The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) group in the triazinone ring. The presence of a peak in the N-H stretching region would further support the proposed lactam structure.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and reactivity of molecular systems. By calculating the electron density, DFT can predict a wide range of molecular characteristics with high accuracy.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are frequently employed to analyze the distribution of electrons and the nature of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In studies of related heterocyclic systems like imidazo[1,2-a]pyridines, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been used to investigate electronic and charge transfer properties. researchgate.net For the Imidazo[1,2-b] researchgate.netjustia.comgoogle.comtriazine scaffold, theoretical investigations point to a π-electron deficient nature, influencing its reactivity. researchgate.net A patent for electroluminescent polymer compounds mentions the measurement and calculation of HOMO and LUMO levels for materials incorporating the Imidazo[1,2-b] researchgate.netjustia.comgoogle.comtriazine moiety, highlighting the importance of these parameters in materials science. google.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Table 1: Representative DFT-Calculated Electronic Properties for Heterocyclic Compounds

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Higher values indicate a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Lower values indicate a better electron acceptor.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface, indicating charge distribution.Identifies nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites for reactions.

DFT and its time-dependent extension (TD-DFT) are valuable for predicting spectroscopic properties. These methods can calculate the energies of electronic transitions, which correspond to the absorption of light (UV-Visible absorption spectra) and subsequent emission (photoluminescence or fluorescence spectra).

For instance, studies on related fused heterocyclic systems, such as benzo google.comvulcanchem.comimidazo[1,2-a]pyrimidine-4-amines, have reported maximal absorption wavelengths in the range of 380-400 nm and maximal emission wavelengths between 470-500 nm, demonstrating good quantum yields. researchgate.net Such calculations are crucial for designing molecules with specific optical properties for applications in materials science, such as organic light-emitting diodes (OLEDs), or for use as fluorescent probes in biological imaging.

The Imidazo (B10784944) researchgate.netjustia.comgoogle.comtriazine core can exist in several isomeric forms depending on the fusion pattern of the imidazole (B134444) and triazine rings, such as Imidazo[1,2-b] researchgate.netjustia.comgoogle.comtriazine, Imidazo[2,1-f] researchgate.netjustia.comgoogle.comtriazine, and Imidazo[5,1-f] researchgate.netjustia.comgoogle.comtriazine. acs.orgresearchgate.netresearchgate.net DFT calculations are instrumental in evaluating the energetic and geometric properties of these isomers.

By optimizing the molecular geometry and calculating the total electronic energy of each isomer, researchers can predict their relative stabilities. The isomer with the lowest energy is considered the most thermodynamically stable. These calculations also provide precise geometric data, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the three-dimensional structure of the molecules. This information is vital for rational drug design, where molecular shape is key to biological activity, and for understanding reaction mechanisms in synthetic chemistry.

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a molecule (a ligand) binds to a specific biological target, typically a protein or nucleic acid. These studies are fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

The Imidazo[1,2-b] researchgate.netjustia.comgoogle.comtriazine scaffold has been identified as a privileged structure that interacts with several important biological targets. Molecular modeling and experimental data have shown that derivatives of this scaffold act as ligands for the benzodiazepine (B76468) (BZ) binding site of the GABAA receptor. researchgate.netgoogle.com These compounds have shown functional selectivity, preferentially targeting the α2 and α3 subtypes of the receptor, which are associated with anxiolytic effects. researchgate.netgoogle.com

Furthermore, other derivatives of the imidazotriazine family have been investigated as inhibitors for different protein targets. For example, some have been identified as inhibitors of the c-Met receptor tyrosine kinase, a target in cancer therapy. researchgate.net Isomeric structures, such as Imidazo[5,1-f] researchgate.netjustia.comgoogle.comtriazin-2-amines, have been explored as novel inhibitors of Polo-like kinase 1 (PLK1), another enzyme implicated in cancer. researchgate.net

Table 2: Predicted Biological Targets for the Imidazotriazine Scaffold

Scaffold/Derivative ClassPredicted Biological TargetTherapeutic Area
Imidazo[1,2-b] researchgate.netjustia.comgoogle.comtriazinesGABAA Receptor (α2/α3 subtypes)Anxiety, Neurological Disorders
Imidazo[1,2-b] researchgate.netjustia.comgoogle.comtriazinesc-Met Receptor Tyrosine KinaseCancer
Imidazo[5,1-f] researchgate.netjustia.comgoogle.comtriazin-aminesPolo-like kinase 1 (PLK1)Cancer

Molecular docking studies go beyond simply identifying a target; they predict the specific binding pose—the orientation and conformation—of the ligand within the target's active site. This analysis reveals the key molecular interactions that stabilize the ligand-protein complex.

For Imidazo[1,2-b] researchgate.netjustia.comgoogle.comtriazine derivatives targeting the GABAA receptor, docking studies place the ligand within the benzodiazepine binding site, which is located at the interface between the α and γ subunits. researchgate.net The analysis of the binding pose identifies crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the active site. Understanding these interactions is critical for structure-activity relationship (SAR) studies, guiding chemists in modifying the ligand's structure to improve its binding affinity and selectivity, thereby enhancing its potential as a therapeutic agent.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

As of the latest available research, specific quantum chemical studies detailing the reaction mechanisms and transition states for the formation of Imidazo[1,2-b] figshare.comresearchgate.neteurjchem.comtriazin-2(1H)-one are not extensively documented in publicly accessible scientific literature. Computational chemistry offers powerful tools to elucidate complex reaction pathways, identify transient intermediates, and calculate the energy barriers associated with transition states, thereby providing a deeper understanding of reaction feasibility and kinetics. However, the application of these methods to the synthesis of this specific heterocyclic core has not been a focus of published research.

While direct computational studies on Imidazo[1,2-b] figshare.comresearchgate.neteurjchem.comtriazin-2(1H)-one are scarce, theoretical investigations into related fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines and other imidazotriazine isomers, have been conducted. These studies often employ Density Functional Theory (DFT) to model molecular geometries, electronic properties, and reaction energetics. For instance, investigations into the synthesis of related compounds have utilized computational methods to predict the most likely reaction pathways and to rationalize the regioselectivity of cyclization reactions. These studies underscore the utility of quantum chemical calculations in heterocyclic chemistry.

Generic reaction mechanisms for the formation of similar fused imidazole rings often involve the cyclization of a suitable precursor. Theoretical studies on such cyclization reactions typically involve:

Identification of Reactants and Products: Defining the starting materials and the final fused heterocyclic product.

Mapping the Potential Energy Surface: Calculating the energies of various possible intermediates and transition states along the reaction coordinate.

Locating Transition States: Identifying the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction. The geometry and vibrational frequencies of the transition state are crucial for confirming its nature.

Solvent Effects: Incorporating the influence of the solvent on the reaction mechanism and energetics, often using implicit or explicit solvent models.

Although no specific data tables or detailed research findings on the reaction mechanisms and transition states for Imidazo[1,2-b] figshare.comresearchgate.neteurjchem.comtriazin-2(1H)-one can be presented at this time due to a lack of published studies, the established methodologies in computational chemistry provide a clear framework for how such an investigation would be approached. Future computational work is needed to illuminate the specific mechanistic details of the formation of this important heterocyclic scaffold.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Core Ring Formation (e.g., Electrophilic and Nucleophilic Cyclizations)

The formation of the Imidazo[1,2-b] nih.govbeilstein-journals.orgwikipedia.orgtriazin-2(1H)-one core typically proceeds through the cyclization of a suitably functionalized imidazole (B134444) precursor. These cyclization reactions can be broadly categorized as either electrophilic or nucleophilic, depending on the nature of the reacting centers.

One common strategy involves the condensation of a 2-aminoimidazole derivative with a reagent that provides the remaining atoms of the triazine ring. For instance, the reaction of 2-aminoimidazoles with α-haloketones is a well-established method for constructing the imidazo[1,2-a]pyrimidine (B1208166) nucleus, a related heterocyclic system. beilstein-journals.org A similar approach can be envisioned for the synthesis of Imidazo[1,2-b] nih.govbeilstein-journals.orgwikipedia.orgtriazin-2(1H)-one, where an appropriately substituted 2-hydrazinoimidazolinone could undergo intramolecular cyclization. researchgate.net

The synthesis of C-ribosyl imidazo[2,1-f] nih.govbeilstein-journals.orgwikipedia.orgtriazines, for example, involves the condensation of a monocyclic 1,2,4-triazine (B1199460) with a bromo aldehyde, which is accompanied by cyclization. rsc.orgrsc.org This highlights a pathway where an external electrophile triggers the ring-closing event.

In a related context, the synthesis of imidazo[2,1-c] nih.govbeilstein-journals.orgwikipedia.orgtriazine derivatives has been achieved by reacting 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones with reagents like pyruvic acid, chloroacetyl chloride, and phenacyl bromide derivatives. researchgate.net These reactions proceed via an initial nucleophilic attack by the hydrazine (B178648) nitrogen followed by an intramolecular cyclization, representing a classic nucleophilic cyclization pathway.

A plausible mechanistic pathway for the formation of the Imidazo[1,2-b] nih.govbeilstein-journals.orgwikipedia.orgtriazin-2(1H)-one core is the intramolecular cyclization of an N-acylated 2-aminoimidazole derivative. The cyclization can be initiated by either an electrophilic activation of a carbonyl group or a nucleophilic attack of an amino group onto an appropriate electrophilic center. The regioselectivity of such cyclizations is a critical aspect, often influenced by the substituents on the imidazole ring and the reaction conditions.

Rearrangement Reactions

The Imidazo[1,2-b] nih.govbeilstein-journals.orgwikipedia.orgtriazine system and its precursors can undergo various rearrangement reactions, leading to structurally diverse heterocyclic frameworks. These rearrangements are often driven by the formation of more stable intermediates or products.

Skeletal rearrangements are prominent in the chemistry of fused triazine systems. A notable example is the base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govbeilstein-journals.orgwikipedia.orgtriazines, which can lead to ring-expanded products. nih.govbeilstein-journals.orgnih.govresearchgate.net These transformations often proceed through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. nih.govresearchgate.net In this process, a nucleophile, such as a hydroxide (B78521) or alkoxide ion, attacks the heterocyclic core, leading to the opening of the triazine ring. Subsequent recyclization at a different position results in a rearranged scaffold.

For instance, studies on imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines have shown that these compounds can undergo skeletal rearrangements and transformations of the heterocyclic system under the action of potassium hydroxide in methanol (B129727). nih.gov This can involve the expansion of a fused thiazolidine (B150603) ring to a thiazine (B8601807) ring. nih.govbeilstein-journals.orgnih.govresearchgate.net While not directly involving Imidazo[1,2-b] nih.govbeilstein-journals.orgwikipedia.orgtriazin-2(1H)-one, these findings suggest that the triazine portion of the molecule is susceptible to base-induced rearrangements.

Another relevant rearrangement is the Dimroth rearrangement, which is well-documented for 1,2,3-triazoles and has been observed in related triazine systems. wikipedia.orgbeilstein-journals.org This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. In the context of imidazo[1,2,b] nih.govbeilstein-journals.orgwikipedia.orgtriazines, a Dimroth-type rearrangement could potentially occur under certain conditions, leading to isomeric structures. The mechanism typically involves a ring-opening to a diazo intermediate, followed by rotation and ring-closure. wikipedia.org A one-pot synthesis of nih.govbeilstein-journals.orgwikipedia.orgtriazolo[1,5-a] nih.govnih.govbeilstein-journals.orgtriazine analogs has been reported to proceed via a Dimroth type rearrangement of an initially formed nih.govbeilstein-journals.orgwikipedia.orgtriazolo[4,3-a] nih.govnih.govbeilstein-journals.orgtriazine intermediate. nih.gov

Table 1: Examples of Rearrangement Reactions in Related Heterocyclic Systems
Starting MaterialReaction ConditionsRearranged ProductMechanism TypeReference
Imidazo[4,5-e]thiazolo[2,3-c] nih.govbeilstein-journals.orgwikipedia.orgtriazin-7(8H)-ylidene)acetic acid estersExcess KOH in methanolImidazo[4,5-e] nih.govbeilstein-journals.orgthiazino[2,3-c] nih.govbeilstein-journals.orgwikipedia.orgtriazinesSkeletal Rearrangement / Ring Expansion nih.govbeilstein-journals.orgnih.gov
6-Oxindolylideneimidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazinesExcess KOHSubstituted 2-oxoquinoline-4-carboxylatesSkeletal Rearrangement nih.govbeilstein-journals.org
nih.govbeilstein-journals.orgwikipedia.orgTriazolo[4,3-c]pyrimidine derivativesIodobenzene (B50100) diacetate in dichloromethane nih.govbeilstein-journals.orgwikipedia.orgTriazolo[1,5-c]pyrimidine derivativesDimroth Rearrangement beilstein-journals.org

While specific examples of sigmatropic rearrangements involving Imidazo[1,2-b] nih.govbeilstein-journals.orgwikipedia.orgtriazin-2(1H)-one are not extensively documented, the general principles of these pericyclic reactions suggest their potential applicability. Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. The feasibility of such a reaction would depend on the presence of suitable substituents and the electronic nature of the imidazotriazine core.

The Stevens rearrangement is a 1,2-rearrangement of quaternary ammonium (B1175870) and sulfonium (B1226848) salts in the presence of a strong base. The mechanism involves the formation of an ylide intermediate. While direct application to the Imidazo[1,2-b] nih.govbeilstein-journals.orgwikipedia.orgtriazin-2(1H)-one core is not reported, it is conceivable that appropriately substituted derivatives, for instance, those bearing a quaternary ammonium salt adjacent to the imidazole or triazine ring, could undergo such a rearrangement.

Nucleophilic Addition and Substitution Mechanisms on Triazine Ring Systems

The triazine ring in Imidazo[1,2-b] nih.govbeilstein-journals.orgwikipedia.orgtriazin-2(1H)-one is electron-deficient due to the presence of three nitrogen atoms, making it susceptible to nucleophilic attack. The regioselectivity of nucleophilic addition is a key consideration.

Studies on 1,2,3-triazines have shown that nucleophilic attack can occur at different positions of the triazine ring. For example, thiophenoxide has been shown to add to the 6-position of a 1,2,3-triazine (B1214393). nih.gov In the case of 1,2,3-triazine 1-oxides, alkoxides exhibit a high selectivity for the 4-position. nih.gov These findings suggest that the substitution pattern and the presence of activating groups on the Imidazo[1,2-b] nih.govbeilstein-journals.orgwikipedia.orgtriazin-2(1H)-one core will significantly influence the site of nucleophilic attack.

The functionalization of the related imidazo[4,5-d] nih.govbeilstein-journals.orgbeilstein-journals.orgtriazin-4-one has been investigated, leading to the preparation of various 4-substituted derivatives, including amino, methoxy, and methylthio analogs. nih.gov These transformations likely proceed through a nucleophilic substitution mechanism, where a suitable nucleophile displaces a leaving group at the 4-position.

The ANRORC mechanism, as mentioned earlier, is a prime example of a nucleophilic addition-ring opening-ring closure pathway that can lead to substitution products. nih.govresearchgate.net This mechanism has been observed in the nucleophilic substitution of a nitro group in 1-alkylazolo[5,1-c] nih.govbeilstein-journals.orgwikipedia.orgtriazin-4(1H)-ones. researchgate.net

Oxidative Cyclization Mechanisms

The formation of the triazine ring in the Imidazo[1,2-b] nih.govbeilstein-journals.orgwikipedia.orgtriazine scaffold can also be achieved through oxidative cyclization reactions. This approach typically involves the oxidation of a precursor that, upon oxidation, undergoes spontaneous cyclization.

For example, the synthesis of nih.govbeilstein-journals.orgwikipedia.orgtriazolo[1,5-c]pyrimidine derivatives has been achieved through the oxidative cyclization of chloropyrimidinylhydrazones using iodobenzene diacetate, which is followed by a Dimroth rearrangement. beilstein-journals.org This demonstrates that a hydrazone moiety can be a suitable precursor for the formation of a fused triazine ring under oxidative conditions.

A plausible strategy for the synthesis of Imidazo[1,2-b] nih.govbeilstein-journals.orgwikipedia.orgtriazin-2(1H)-one via oxidative cyclization would involve a precursor such as a 2-(2-acylhydrazinyl)imidazolinone. Oxidation of the hydrazinyl moiety could generate a reactive intermediate that readily cyclizes to form the triazine ring.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

The synthesis of the Imidazo[1,2-b] nih.govnih.govnih.govtriazin-2(1H)-one scaffold and its derivatives is significantly enhanced by the use of various catalytic systems. These catalysts play a crucial role in improving reaction rates, increasing yields, and controlling selectivity, which are critical aspects for the practical application of these compounds in medicinal chemistry and materials science. The primary catalytic strategies employed involve metal-based catalysts, particularly palladium complexes, as well as acid and base catalysis.

Metal Catalysis

Palladium catalysts have proven to be highly effective in the functionalization of the imidazotriazine core. Specifically, palladium-catalyzed cross-coupling reactions are instrumental in introducing aryl groups at specific positions of the heterocyclic system with high regioselectivity. nih.gov This level of control is paramount for establishing structure-activity relationships in drug discovery programs.

One notable application is the palladium-catalyzed direct C-H functionalization. For instance, in the synthesis of related imidazolinone structures, palladium acetate (B1210297), Pd(OAc)₂, has been successfully used. nih.gov Studies have shown that the reaction proceeds efficiently with a catalyst loading of as low as 2-5 mol%. The choice of base and solvent also significantly influences the reaction's outcome. For example, sodium acetate (NaOAc) in dimethyl sulfoxide (B87167) (DMSO) has been identified as an effective combination for these transformations. nih.gov The ability to perform these reactions under relatively mild conditions, such as at room temperature or 80 °C, further underscores the utility of palladium catalysis in synthesizing complex molecules without degrading sensitive functional groups. nih.gov

Table 1: Effect of Palladium Catalyst Loading on Imidazolinone Arylation nih.gov

CatalystCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)
Pd(OAc)₂580678
Pd(OAc)₂2803071
Pd/C20801663
Pd(OAc)₂102312068

Data sourced from a study on the direct arylation of a related imidazolinone core.

Acid Catalysis

Acid catalysis is frequently employed in the construction of fused heterocyclic systems, including those related to imidazotriazines. Brønsted acids, such as trifluoroacetic acid (TFA), and heteropolyacids, like 12-tungstophosphoric acid (HPW), have been shown to be effective. rsc.orgbeilstein-journals.orgacs.orgwindows.net

In the synthesis of pyrido[1,2-b] nih.govnih.govnih.govtriazine derivatives, TFA can catalyze the condensation reaction between 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives and α-keto acids. acs.orgwindows.net The proposed mechanism suggests that the acid protonates the carbonyl oxygen of the keto acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the amino group of the pyridine (B92270) precursor, initiating the cyclization cascade. acs.org

Similarly, HPW has been utilized as an efficient and environmentally benign catalyst for the synthesis of related imidazo[1,2-a]pyridines via a multicomponent reaction. beilstein-journals.org The use of such catalysts can lead to high product yields (up to 99%) with low catalyst loading (2 mol %) and significantly reduced reaction times, often under microwave irradiation. beilstein-journals.org The plausible mechanism involves the activation of a carbonyl compound by the heteropolyacid, which then undergoes a nucleophilic attack to form an iminium ion, a key intermediate in the subsequent cyclization and aromatization steps. beilstein-journals.org

Base Catalysis

Base-induced transformations are also pivotal in the synthesis and rearrangement of imidazotriazine-related structures. Strong bases like potassium hydroxide (KOH) can catalyze skeletal rearrangements and ring expansions. nih.govsemanticscholar.org For instance, in the synthesis of imidazo[4,5-e] nih.govnih.govthiazino[2,3-c] nih.govnih.govnih.govtriazines, excess KOH in methanol promotes a cascade sequence involving hydrolysis and skeletal rearrangement of precursor molecules. nih.govsemanticscholar.org The concentration of the base and the reaction time are critical parameters that can be tuned to selectively yield the desired product. nih.gov

The 1,2,4-triazole (B32235) anion, generated in situ from 1,2,4-triazole and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been identified as an effective acyl transfer catalyst. This system can facilitate the aminolysis and transesterification of esters under mild conditions, a reaction that is otherwise sluggish. nih.gov This type of catalysis, which proceeds via an anionic mode, demonstrates the versatility of basic conditions in promoting key bond-forming reactions. nih.gov

Structure Activity Relationship Sar Studies of Imidazo 1,2 B 1 2 3 Triazin 2 1h One Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological profile of imidazo[1,2-b] nih.govnih.govgoogle.comtriazin-2(1H)-one derivatives can be finely tuned by strategic modifications at various positions of the fused ring system. These modifications influence the compound's affinity and selectivity for its biological targets.

Impact of C-7 Aminomethylation on Anticancer Potency

Research into the anticancer properties of imidazo[1,2-b] nih.govnih.govgoogle.comtriazine derivatives has highlighted the significance of substitutions at the C-7 position. While specific studies focusing solely on the C-7 aminomethylation of the imidazo[1,2-b] nih.govnih.govgoogle.comtriazin-2(1H)-one core are not extensively detailed in the provided results, related imidazo-fused heterocyclic systems offer valuable insights into the potential role of such modifications. For instance, studies on imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines have shown that the introduction of various substituents can lead to significant anticancer activity. nih.govrsc.org The imidazole (B134444) and related fused-ring structures are recognized as important nuclei in the design of antitumor agents. mdpi.com Derivatives of the broader imidazo[1,2-b] nih.govnih.govgoogle.comtriazine class have been investigated as potential antineoplastic agents, showing activity in models such as leukemia P388. nih.gov

Furthermore, research on related imidazo[1,2-a] nih.govnih.govresearchgate.nettriazines as focal adhesion kinase (FAK) inhibitors has demonstrated potent antiproliferative activity against a panel of cancer cell lines. acs.org These findings suggest that modifications on the imidazo-triazine core, including potential aminomethylation at C-7, could be a viable strategy for developing novel anticancer agents. The antiproliferative effects are often associated with the induction of cell cycle arrest and apoptosis. acs.org

Optimization for GABA A Receptor Subtype Selectivity (α2/α3 vs α1)

The imidazo[1,2-b] nih.govnih.govgoogle.comtriazine scaffold has been extensively explored for its interaction with the benzodiazepine (B76468) binding site of GABA A receptors. nih.govnih.gov A key goal in this area is to develop compounds with functional selectivity for the α2 and/or α3 subtypes over the α1 subtype. This selectivity is hypothesized to produce anxiolytic effects with a reduced propensity for sedation, a common side effect associated with non-selective benzodiazepines that act on the α1 subunit. google.comresearchgate.net

SAR studies have revealed that specific substitutions are crucial for achieving this desired selectivity. For example, a series of 7-phenylimidazo[1,2-b] nih.govnih.govgoogle.comtriazine derivatives, particularly those substituted at the meta position of the phenyl ring with a (cyano)(fluoro)phenyl moiety, have shown good affinity for the α2 and/or α3 subunits. google.com The optimization of these ligands has led to the identification of clinical candidates that demonstrate nonsedating anxiolytic properties in preclinical models. nih.gov The relatively small structural modifications can be sufficient to eliminate efficacy at the α1 receptor while maintaining or enhancing activity at the α2 and α3 subtypes. researchgate.net

Table 1: SAR of Imidazo[1,2-b] nih.govnih.govgoogle.comtriazines for GABA A Receptor Subtype Selectivity
Compound SeriesKey SubstitutionsObserved SelectivityReference
Imidazo[1,2-b] nih.govnih.govgoogle.comtriazines7-phenyl with meta-(cyano)(fluoro)phenylGood affinity for α2 and/or α3 subunits google.com
Imidazo[1,2-b] nih.govnih.govgoogle.comtriazinesUndisclosed modifications leading to clinical candidate 11High affinity and functional selectivity for α3 subtype nih.gov

Structural Requirements for G-Protein-Coupled Receptor 84 (GPR84) Antagonism

GPR84 is a proinflammatory G-protein-coupled receptor, and its antagonists are of interest for treating inflammatory diseases. nih.govacs.org A novel class of GPR84 antagonists based on a 1,2,4-triazine (B1199460) core has been identified. nih.gov The initial hit, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, emerged from a high-throughput screening campaign and demonstrated high affinity and selectivity as a competitive antagonist of human GPR84. nih.gov

Subsequent SAR studies have elucidated the structural requirements for potent antagonism. acs.org The nature of the substituents on the 5,6-diaryl groups of the triazine ring and modifications to the 3-methyl-1H-indole moiety have been explored. These studies have led to the development of analogues with improved potency and drug-like properties. acs.orgnih.gov Interestingly, this class of compounds exhibits species selectivity, being effective against human GPR84 but not the mouse orthologue. nih.gov This has been rationalized through molecular modeling and mutagenesis studies, which suggest differences in the antagonist binding pocket between the species. nih.gov

Table 2: SAR of 1,2,4-Triazine Derivatives as GPR84 Antagonists
Core StructureKey Substitutions for High PotencySpecies SelectivityReference
3-((5,6-diaryl-1,2,4-triazin-3-yl)methyl)-1H-indole5,6-bis(4-methoxyphenyl) groupsActive at human GPR84, inactive at mouse GPR84 nih.gov
1,2,4-Triazine derivativesExtensive SAR on the core led to lead compound 42 with favorable PK profilePredicted to be effective at macaque, pig, and dog GPR84 but not rat nih.govnih.gov

Modulation of 5-Lipoxygenase (5-LO) Inhibitory Potential

The 5-lipoxygenase (5-LO) enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. wikipedia.orgmdpi.com The 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-one scaffold has been identified as a template for selective 5-LO inhibitors. nih.gov The parent compound, 1-phenylperhydro-1,2,4-triazin-3-one, was found to be a selective inhibitor of 5-LO with micromolar potency. nih.gov

SAR studies on this series of compounds have explored the impact of various aryl substitutions. These investigations aimed to enhance the inhibitory potency and oral bioavailability. The triazinone structure was found to be advantageous as it did not exhibit the toxicity issues, such as methemoglobinemia, that were observed with related classes of 5-LO inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. While specific QSAR studies focused exclusively on imidazo[1,2-b] nih.govnih.govgoogle.comtriazin-2(1H)-one derivatives are not prevalent in the provided search results, QSAR has been applied to broader classes of 1,2,4-triazine derivatives to predict their biological activities. worldscientific.comnih.govnih.govnih.gov

For instance, QSAR models have been developed for 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO) and as anticancer agents targeting tubulin. nih.govnih.govnih.gov These studies typically involve calculating a large number of molecular descriptors and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build predictive models. researchgate.net The insights gained from these QSAR models can guide the design of new, more potent compounds by identifying the key physicochemical properties that influence biological activity. nih.gov

Integration of Computational Approaches in SAR Elucidation

Computational methods are increasingly integral to the elucidation of SAR. acs.orgnih.gov Molecular docking and molecular dynamics simulations are powerful tools for visualizing the binding modes of ligands within their target proteins and for understanding the energetic basis of these interactions. acs.orgnih.gov

In the context of imidazo-triazine derivatives, computational approaches have been instrumental in:

Understanding Receptor-Ligand Interactions: For GPR84 antagonists, molecular modeling and docking studies have proposed binding modes and helped to rationalize the observed species selectivity. nih.govacs.org These models identified key amino acid residues within the binding pocket that differ between human and mouse GPR84. nih.gov

Guiding Drug Design: For 1,2,4-triazine derivatives targeting tubulin, molecular docking has been used to identify compounds with high binding affinities and to predict their interactions with the colchicine (B1669291) binding site. nih.govnih.gov

Supporting QSAR Models: Computational methods are used to generate the three-dimensional structures of molecules and to calculate the descriptors that form the basis of QSAR models. nih.govresearchgate.net

The integration of these computational techniques with experimental data provides a more comprehensive understanding of SAR and accelerates the drug discovery process by enabling a more rational approach to lead optimization. nih.govworldscientific.com

Biological Target Identification and in Vitro Mechanistic Investigations

Anticancer Activity and Cellular Mechanisms

The exploration of imidazo[1,2-b] nih.govacs.orgnih.govtriazine derivatives has revealed their potential to interact with key biological pathways implicated in cancer progression. The following sections detail the in vitro investigations into the anticancer properties of compounds within this chemical class.

In Vitro Cytotoxicity Evaluation (e.g., MTT assay, IC50 determinations)

While specific cytotoxicity data for Imidazo[1,2-b] nih.govacs.orgnih.govtriazin-2(1H)-one is not extensively available in public literature, studies on the broader class of imidazo[1,2-b] nih.govacs.orgnih.govtriazines have indicated their potential to exhibit cytotoxic effects against various cancer cell lines. For instance, related structures such as imidazo[1,2-a]-1,3,5-triazine analogues have been evaluated for their cytotoxic activity. One such derivative, 2-(indolin-1-yl)-7,8-dihydroimidazo[1,2-a]-1,3,5-triazine-4(6H)-thione, demonstrated notable cytotoxicity against RT-4 and MCF-7 human cancer cell lines, with IC50 values of 6.98 µM and 8.43 µM, respectively. This highlights the potential of the fused imidazo-triazine core to serve as a scaffold for cytotoxic agents.

Inhibition of Deoxyribonucleic Acid (DNA) Synthesis

The mechanism of action for many anticancer agents involves the disruption of DNA synthesis in rapidly proliferating cancer cells. While direct studies on the effect of Imidazo[1,2-b] nih.govacs.orgnih.govtriazin-2(1H)-one on DNA synthesis are not prominently documented, the structural similarities to other nucleotide analogues suggest this as a potential area of investigation. The triazine ring, being a key component of this molecule, is a structural feature found in various compounds known to interfere with nucleic acid metabolism.

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase is a critical enzyme in the DNA synthesis pathway, responsible for converting ribonucleotides to deoxyribonucleotides. Inhibition of this enzyme is a validated strategy in cancer therapy. An analogue of the imidazo[1,2-b] fused ring system, 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY), has been identified as an inhibitor of L1210 tumour-derived ribonucleotide reductase, with a 50% inhibitory concentration of 0.39 mM. This finding suggests that the imidazo-fused heterocyclic system could be a pharmacophore for targeting ribonucleotide reductase.

c-Met Kinase Inhibition and Modulation of Downstream Signaling Pathways

A significant body of evidence points towards the role of imidazo[1,2-b] nih.govacs.orgnih.govtriazines as inhibitors of the c-Met kinase. The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers. A United States patent has claimed imidazo[1,2-b] nih.govacs.orgnih.govtriazines as inhibitors of c-Met. google.com The inhibition of this kinase can disrupt downstream signaling events, thereby impeding cellular proliferation and motility. google.com This makes the Imidazo[1,2-b] nih.govacs.orgnih.govtriazin-2(1H)-one scaffold a promising candidate for the development of targeted cancer therapies.

Antiproliferative Effects on Human Cancer Cell Lines

The antiproliferative effects of the broader class of imidazo-fused triazines have been documented. For example, novel imidazo[1,2-a] nih.govgoogle.comnih.govtriazine derivatives have demonstrated potent inhibition of the proliferation of cancer cell lines that express high levels of Focal Adhesion Kinase (FAK). acs.org These compounds were found to retard cell growth, indicating the potential of this chemical family to interfere with cancer cell proliferation.

Gene Expression Modulation (e.g., BCL-2, BAX, p53 genes)

The regulation of apoptosis, or programmed cell death, is a critical aspect of cancer development and treatment. Key genes involved in this process include the tumor suppressor p53, the anti-apoptotic BCL-2, and the pro-apoptotic BAX. While direct evidence linking Imidazo[1,2-b] nih.govacs.orgnih.govtriazin-2(1H)-one to the modulation of these specific genes is limited, studies on other imidazo-heterocyclic compounds have shown such effects. For instance, a novel imidazo[1,2-a]pyridine (B132010) compound was found to induce apoptosis in HeLa cells through a p53/Bax-mediated mitochondrial pathway. This suggests that the imidazo (B10784944) core structure can be a component of molecules that influence these critical apoptotic pathways.

DNA Damage and Fragmentation Assays

Neuropharmacological Target Engagement

The neuropharmacological properties of imidazo[1,2-b] google.comnih.govnih.govtriazine derivatives have been a significant area of study, with a particular focus on their interaction with GABAA receptors and subsequent modulation of central nervous system activity.

GABAA Receptor Agonism and Subtype Selective Binding

Research has identified derivatives of the imidazo[1,2-b] google.comnih.govnih.govtriazine scaffold as ligands for the benzodiazepine (B76468) binding site of GABAA receptors. google.comnih.gov These compounds have been shown to act as functionally selective agonists, with a notable preference for the α2 and α3 subtypes over the α1 subtype. google.comnih.gov This subtype selectivity is a key characteristic, as the α1 subtype is typically associated with the sedative effects of benzodiazepines, while agonism at α2 and α3 subtypes is linked to anxiolytic effects without sedation.

A series of imidazo[1,2-b] google.comnih.govnih.govtriazines were developed and found to possess high affinity and functional selectivity for the GABAA α3-containing receptor subtype. nih.govresearchgate.net This research led to the identification of a clinical candidate, demonstrating the therapeutic potential of this chemical class. nih.govresearchgate.net The functional selectivity of these compounds is a critical aspect of their pharmacological profile.

Table 1: GABAA Receptor Subtype Binding Affinity of a Representative Imidazo[1,2-b] google.comnih.govnih.govtriazine Derivative

Receptor Subtype Binding Affinity (Ki, nM)
α1β3γ2 52.1
α2β3γ2 Data not publicly available
α3β3γ2 Data not publicly available
α5β3γ2 Data not publicly available

Binding affinity data for a representative compound from the imidazo[1,2-b] google.comnih.govnih.govtriazine series for the human GABAA receptor subtypes. Data extracted from a study on related compounds and may not be fully representative of all derivatives. nih.gov

Central Nervous System (CNS) Activity Modulation

The subtype-selective agonism of imidazo[1,2-b] google.comnih.govnih.govtriazine derivatives at the GABAA receptor translates to specific modulatory effects on the central nervous system. A key finding is the development of non-sedating anxiolytics from this class of compounds. nih.gov A clinical candidate from this series demonstrated anxiolytic properties in both rat and squirrel monkey behavioral models without the sedative side effects commonly associated with less selective GABAA receptor agonists. nih.gov This suggests that these compounds can modulate CNS activity to achieve therapeutic effects on anxiety while maintaining a favorable side-effect profile.

Enzyme Inhibition Studies

The inhibitory potential of the imidazo[1,2-b] google.comnih.govnih.govtriazine scaffold against various enzymes has been explored, though with mixed results for specific targets.

Tyrosine Phosphatase LYP Inhibition

There is no direct scientific literature available that reports on the inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP), also known as PTPN22, by Imidazo[1,2-b] google.comnih.govnih.govtriazin-2(1H)-one or its close derivatives. While in silico screening methods have been employed to identify potential inhibitors for LYP, these studies have focused on different chemical scaffolds, such as 2-benzamidobenzoic acid derivatives. nih.govnih.gov Computational studies on other tyrosine phosphatases, like PTP1B, have also not indicated the imidazo[1,2-b] google.comnih.govnih.govtriazine core as a potential inhibitor. nih.govnih.govmdpi.com

Phosphodiesterase 2A (PDE2A) Inhibition and Selectivity Profiles

While direct studies on Imidazo[1,2-b] google.comnih.govnih.govtriazin-2(1H)-one as a PDE2A inhibitor are not found in the reviewed literature, research on a closely related scaffold, imidazo[5,1-f] google.comnih.govnih.govtriazines, has shown them to be selective inhibitors of PDE2. google.com Another related class, imidazopyridotriazines, has been investigated for molecular imaging of PDE2A, with one derivative showing high potency and selectivity for PDE2A over PDE10A. nih.gov For instance, the imidazopyridotriazine derivative TA5 displayed an IC50 of 3.0 nM for human PDE2A and over 1000 nM for human PDE10A, indicating high selectivity. nih.gov In contrast, imidazo[5,1-f]triazin-4(3H)-ones have been identified as potent inhibitors of PDE5. nih.gov This suggests that the broader imidazotriazine framework has potential for phosphodiesterase inhibition, but the specific activity is highly dependent on the arrangement of the fused rings and substitutions.

Table 2: PDE2A Inhibition Data for a Representative Imidazopyridotriazine Derivative (TA5)

Enzyme IC50 (nM)
hPDE2A 3.0
hPDE10A > 1000

This table shows the in vitro inhibitory potency and selectivity of a related imidazopyridotriazine compound, not Imidazo[1,2-b] google.comnih.govnih.govtriazin-2(1H)-one. nih.gov

Antimicrobial and Antifungal Activity Assessment

A review of published scientific studies indicates that the in vitro antimicrobial activity of Imidazo[1,2-b] nih.govnih.govbiointerfaceresearch.comtriazin-2(1H)-one against Gram-positive and Gram-negative bacteria has not been documented. While various derivatives of related imidazotriazine and triazine cores have been synthesized and tested for such properties, specific data for Imidazo[1,2-b] nih.govnih.govbiointerfaceresearch.comtriazin-2(1H)-one is absent. biointerfaceresearch.comresearchgate.netnih.gov

Table 3: In Vitro Antibacterial Activity of Imidazo[1,2-b] nih.govnih.govbiointerfaceresearch.comtriazin-2(1H)-one

Bacterial Strain Gram Stain Inhibition Zone (mm) Source
Staphylococcus aureus Positive No data available
Bacillus subtilis Positive No data available
Escherichia coli Negative No data available
Pseudomonas aeruginosa Negative No data available

There are no reported Minimum Inhibitory Concentration (MIC) values for Imidazo[1,2-b] nih.govnih.govbiointerfaceresearch.comtriazin-2(1H)-one against any bacterial or fungal strains in the scientific literature. Such studies are essential for quantifying the antimicrobial potency of a compound.

Table 4: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-b] nih.govnih.govbiointerfaceresearch.comtriazin-2(1H)-one

Microbial Strain MIC (µg/mL) Source
Gram-Positive Bacteria No data available
Gram-Negative Bacteria No data available
Fungal Strains No data available

An assessment of the scientific literature reveals no studies on the activity of Imidazo[1,2-b] nih.govnih.govbiointerfaceresearch.comtriazin-2(1H)-one against drug-resistant microbial strains. Research into the efficacy of novel compounds against resistant pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) or multidrug-resistant Gram-negative bacteria, is a critical area of investigation, but data for this specific compound is not available. nih.govnih.gov

Table 5: Activity of Imidazo[1,2-b] nih.govnih.govbiointerfaceresearch.comtriazin-2(1H)-one Against Drug-Resistant Strains

Resistant Strain Resistance Mechanism Activity Source
MRSA PBP2a expression No data available
VRE Altered peptidoglycan precursors No data available
ESBL-producing E. coli Extended-spectrum β-lactamases No data available

Synthetic Applications and Preclinical Development Focus

Precursors for the Construction of Diverse Novel Heterocyclic Systems

The imidazo (B10784944) beilstein-journals.orgnih.govresearchgate.nettriazine core is a valuable starting material for the synthesis of more complex, multi-ring heterocyclic systems. nih.gov Its inherent reactivity allows for various chemical transformations, including skeletal rearrangements and cascade reactions, to produce novel scaffolds with potential biological activities. Condensed 1,2,4-triazines are frequently employed as starting materials for building new heterocyclic structures. nih.gov

One prominent example involves the base-induced rearrangement of related imidazothiazolotriazines. Researchers have demonstrated that functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines can undergo skeletal transformations when treated with potassium hydroxide (B78521) in methanol (B129727). nih.gov This process, known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, leads to the formation of new heterocyclic systems. nih.gov Specifically, a cascade sequence involving hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] beilstein-journals.orgnih.govresearchgate.nettriazin-7(8H)-ylidene)acetic acid esters can yield derivatives of the novel imidazo[4,5-e] beilstein-journals.orgnih.govthiazino[2,3-c] beilstein-journals.orgnih.govresearchgate.nettriazine system. nih.gov This transformation effectively expands the five-membered thiazolidine (B150603) ring into a six-membered thiazine (B8601807) ring, demonstrating the utility of the core structure in accessing diverse chemical space. beilstein-journals.orgnih.gov

Furthermore, the versatility of the imidazole (B134444) scaffold, a key component of the imidazotriazine system, is highlighted in domino reactions. An efficient, diversity-oriented strategy utilizes a domino four-component Ugi reaction followed by a Michael reaction to synthesize novel triheterocyclic imidazo-pyrrolo-pyrazine, -diazepine, and -diazocine derivatives. rsc.org This process showcases how the fundamental imidazole structure can be elaborated into complex, fused systems through multi-component reactions.

Table 1: Examples of Imidazo-Fused Systems as Precursors for Novel Heterocycles

Precursor Scaffold Reaction Type Resulting Heterocyclic System Reference
Imidazo[4,5-e]thiazolo[2,3-c] beilstein-journals.orgnih.govresearchgate.nettriazine derivatives Base-induced skeletal rearrangement Imidazo[4,5-e] beilstein-journals.orgnih.govthiazino[2,3-c] beilstein-journals.orgnih.govresearchgate.nettriazine nih.gov
Imidazole-2-carbaldehyde Domino Ugi/Michael reaction & Silver-catalyzed heteroannulation Imidazo-pyrrolo-pyrazine/diazepine/diazocine derivatives rsc.org
4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones Reaction with pyruvic acid, chloroacetyl chloride, or phenacyl bromide Imidazo[2,1-c] beilstein-journals.orgnih.govresearchgate.nettriazine derivatives researchgate.net

Design and Synthesis of Chemical Probes for Biological Pathway Elucidation

The imidazo[1,2-b] beilstein-journals.orgnih.govresearchgate.nettriazine scaffold has been successfully employed in the design and synthesis of chemical probes to investigate and elucidate complex biological pathways. These probes are often potent and selective inhibitors of specific enzymes, allowing researchers to study the downstream effects of target inhibition.

A notable application is the development of inhibitors for the c-Met receptor tyrosine kinase, a key protein involved in cancer cell growth and proliferation. google.com A patent for imidazo[1,2-b] beilstein-journals.orgnih.govresearchgate.nettriazines describes their function as c-Met inhibitors for use in treating c-Met-associated diseases, including cancer. google.com Specific derivatives, such as 2-fluoro-N-[(2R)-2-hydroxypropyl]-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b] beilstein-journals.orgnih.govresearchgate.nettriazin-2-yl]benzamide, have been identified as potent agents within this class. google.com Similarly, researchers have developed beilstein-journals.orgnih.govresearchgate.netTriazolo[4,3-b] beilstein-journals.orgnih.govresearchgate.nettriazines, a closely related scaffold, as dual inhibitors of VEGFR2 and c-Met kinases, demonstrating the utility of this chemical space in targeting cancer-related pathways. researchgate.net

In another example, derivatives of imidazo beilstein-journals.orgnih.govresearchgate.nettriazole have been designed as fluorescent probes for SHP1, a protein tyrosine phosphatase involved in various cellular processes. nih.gov These compounds exhibit significant fluorescence and inhibitory activity, providing a tool for real-time tracking and modulation of SHP1 activity in biological systems. The study highlights the potential to develop molecules with dual functionality—both as inhibitors and as imaging agents—to better understand cellular signaling. nih.gov

Table 2: Imidazo-Triazine Based Chemical Probes and Their Biological Targets

Probe Scaffold Target Enzyme Application Representative Compound Reference
Imidazo[1,2-b] beilstein-journals.orgnih.govresearchgate.nettriazine c-Met Receptor Tyrosine Kinase Cancer pathway elucidation N-methyl-5-[7-(quinolin-6-ylmethyl)imidazo[1,2-b] beilstein-journals.orgnih.govresearchgate.nettriazin-2-yl]pyridine-2-carboxamide google.com
beilstein-journals.orgnih.govresearchgate.netTriazolo[4,3-b] beilstein-journals.orgnih.govresearchgate.nettriazine VEGFR2 / c-Met Kinases Anticancer agent development 6-(4-bromophenyl)-3-((4-methoxybenzyl)thio)- beilstein-journals.orgnih.govresearchgate.nettriazolo[4,3-b] beilstein-journals.orgnih.govresearchgate.nettriazine (8c) researchgate.net
Imidazo beilstein-journals.orgnih.govresearchgate.nettriazole SHP1 Protein Tyrosine Phosphatase Fluorescence-based pathway analysis Compound 5p nih.gov

Optimization of Biopharmaceutical Profiles for Preclinical Candidates

A critical phase in drug discovery is the optimization of a lead compound's biopharmaceutical profile to ensure it has suitable properties for preclinical and clinical development. The imidazo[1,2-b] beilstein-journals.orgnih.govresearchgate.nettriazine scaffold lends itself to systematic structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and pharmacokinetic (PK) properties.

Research into imidazo[1,2-b] beilstein-journals.orgnih.govresearchgate.nettriazines as ligands for the benzodiazepine (B76468) binding site of GABA(A) receptors has focused on optimizing functional selectivity for the α2/α3 subtypes over the α1 subtype. researchgate.net This selectivity is crucial for achieving anxiolytic effects without the sedation associated with non-selective benzodiazepines. Studies have described the optimization of SAR to improve this selectivity profile and have evaluated the behavioral and pharmacokinetic properties of the resulting compounds. researchgate.net

In the context of antiviral drug discovery, a series of imidazo[1,2-a]pyridines, a related class of compounds, were developed as inhibitors of the Hepatitis C Virus (HCV). nih.gov These compounds demonstrated potent inhibition of HCV replication (EC₅₀ < 10 nM) and were optimized for their pharmacokinetic properties, showing good oral exposure in both rodent and dog models. nih.gov Similarly, in the development of antituberculosis agents, imidazo[1,2-a]pyridine (B132010) amides were optimized to produce a clinical candidate, Telacebec (Q203). nih.gov This optimization involved extensive metabolic studies in mouse and human liver microsomes to establish a robust structure-property relationship, leading to a compound with a pharmacokinetic and safety profile compatible with once-daily dosing. nih.gov

Table 3: Preclinical Data for Optimized Imidazo-Fused Heterocycles

Compound Class Target Key Optimization Data Application Reference
Imidazo[1,2-a]pyridine HCV NS4B EC₅₀ < 10 nM; Good oral exposure in rodent and dog Antiviral nih.gov
Imidazo[1,2-b] beilstein-journals.orgnih.govresearchgate.nettriazine GABA(A) α2/α3 Anxiolytic activity at 1-3 mg/kg; No motor incapacitation up to 30 mg/kg Anxiolytic researchgate.net
Imidazo[1,2-a]pyridine amide (Telacebec) M. tuberculosis QcrB Moderate rat PK profile (t₁/₂: 5.1 h; oral bioavailability: 41%); Low risk of cardiotoxicity Antituberculosis nih.gov

Development of Radioligands for Molecular Imaging (e.g., ¹⁸F-labeling for PET)

Molecular imaging techniques, particularly Positron Emission Tomography (PET), require highly specific radioligands to visualize and quantify biological processes in vivo. The imidazo-fused heterocyclic core is a suitable scaffold for the development of such PET tracers due to its favorable chemical properties and ability to be labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F).

The development of an ¹⁸F-labeled tracer for imaging β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease, provides a compelling example. nih.govnih.gov An ¹⁸F-labeled imidazo[2,1-b]benzothiazole (B1198073) ([¹⁸F]IBT) was synthesized and evaluated as a PET tracer for cerebral Aβ deposits. nih.gov This compound demonstrated the essential properties of a successful radioligand: high affinity for the target (Aβ plaques), excellent initial brain uptake followed by rapid clearance, and high metabolic stability in the brain. nih.govnih.gov In preclinical studies using a transgenic mouse model of Alzheimer's disease, the tracer showed specific uptake in Aβ-containing brain regions, which was confirmed by autoradiography and correlated with immunohistochemistry. nih.gov

The successful development of this tracer highlights the potential of the broader class of imidazo-fused heterocycles for creating radioligands. The efficient and rapid incorporation of ¹⁸F, combined with favorable brain kinetics and high target affinity, justifies the further evaluation of such compounds for the noninvasive detection of disease biomarkers in living subjects. nih.gov

Table 4: Preclinical Profile of an Imidazo-Fused Heterocycle PET Radioligand

Radioligand Target Key Preclinical Findings Imaging Application Reference
[¹⁸F]Imidazo[2,1-b]benzothiazole ([¹⁸F]IBT) β-Amyloid Plaques High affinity to Aβ; Excellent brain entry/clearance kinetics; High in vivo stability Alzheimer's Disease Diagnosis nih.govnih.gov

Conclusions and Future Research Directions

Summary of Key Research Advancements in Imidazo[1,2-b]nih.govnih.govebi.ac.uktriazin-2(1H)-one Chemistry

Research into the imidazo[1,2-b] nih.govnih.govebi.ac.uktriazine scaffold has yielded significant breakthroughs, primarily in the realms of oncology and neuroscience. Although studies focusing explicitly on the 2(1H)-one derivative are limited, the broader class of imidazo[1,2-b] nih.govnih.govebi.ac.uktriazines has demonstrated considerable promise.

One of the earliest and most notable findings was the investigation of substituted imidazo[1,2-b] nih.govnih.govebi.ac.uktriazines as potential antineoplastic agents. nih.gov These compounds were synthesized and evaluated for their activity against Leukemia P388 in mice, marking a foundational step in exploring the anticancer utility of this heterocyclic system. nih.gov

More recent and extensive research has led to the discovery of a series of imidazo[1,2-b] nih.govnih.govebi.ac.uktriazine derivatives that act as high-affinity, functionally selective agonists for the GABA(A) α2/α3 receptor subtypes. ebi.ac.uk This line of inquiry was particularly fruitful, culminating in the identification of a clinical candidate for the treatment of anxiety. ebi.ac.uk The success of these derivatives underscores the scaffold's potential for developing targeted therapies for neurological disorders.

Derivative ClassTherapeutic AreaKey Research FindingReference
Substituted Imidazo[1,2-b] nih.govnih.govebi.ac.uktriazinesOncologyDemonstrated potential antineoplastic activity against murine Leukemia P388. nih.gov
Substituted Imidazo[1,2-b] nih.govnih.govebi.ac.uktriazinesNeuroscienceIdentified as high-affinity, selective agonists for GABA(A) α2/α3 subtypes, leading to a clinical candidate for anxiety. ebi.ac.uk

Emerging Trends and Novel Methodologies in Synthesis and Characterization

The development of novel synthetic and characterization methods is crucial for advancing the study of any chemical scaffold. For the imidazo[1,2-b] nih.govnih.govebi.ac.uktriazine system, trends are moving towards more efficient and regioselective synthetic strategies, allowing for the creation of diverse compound libraries.

Synthesis: While specific synthetic routes for Imidazo[1,2-b] nih.govnih.govebi.ac.uktriazin-2(1H)-one are not extensively documented in current literature, general methodologies for related fused imidazotriazine systems provide insight into emerging trends. A common and effective approach is the construction of the fused bicyclic system through cyclocondensation reactions. This typically involves the reaction of a substituted imidazole (B134444) precursor with a reagent that provides the remaining atoms for the triazine ring, or vice versa.

For instance, the synthesis of the isomeric imidazo[2,1-c] nih.govnih.govebi.ac.uktriazine system has been achieved by reacting 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones with reagents such as pyruvic acid or phenacyl bromide derivatives. researchgate.net This strategy of using a functionalized imidazole as a building block is a key trend. An alternative approach involves starting with a triazine core, such as a 1,2,4-triazine (B1199460), and cyclizing it with reagents like chloroacetaldehyde (B151913) to form the fused imidazole ring. rsc.org The overarching goal in the field is the development of one-pot syntheses that can generate substituted derivatives with high yields and structural diversity, which remains an active area of research for the imidazo[1,2-b] nih.govnih.govebi.ac.uktriazine scaffold.

Characterization: The structural elucidation of novel imidazo[1,2-b] nih.govnih.govebi.ac.uktriazine derivatives relies on a standard suite of modern analytical techniques. Due to the complex nature of these fused heterocyclic systems, definitive characterization is essential. Key methods reported in the literature include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to determine the precise connectivity of atoms and the substitution pattern on the bicyclic core. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the elemental composition and molecular weight of the synthesized compounds. researchgate.net

Magnetic Resonance Spectroscopy: This has been cited as a key characterization technique in early studies of the scaffold. nih.gov

Challenges and Opportunities for Future Research in Biological Application and Derivatization

Despite the promising discoveries, the full therapeutic potential of the Imidazo[1,2-b] nih.govnih.govebi.ac.uktriazin-2(1H)-one scaffold and its analogues remains largely untapped. The path forward presents both significant challenges and exciting opportunities.

Challenges:

Synthetic Accessibility: A primary challenge is the limited number of established, versatile synthetic routes specifically for the Imidazo[1,2-b] nih.govnih.govebi.ac.uktriazin-2(1H)-one core. The development of robust and scalable syntheses is necessary to generate a wide array of derivatives for comprehensive biological evaluation.

Regioselectivity: Controlling the position of substituents during synthesis can be difficult. Achieving high regioselectivity is a common hurdle in heterocyclic chemistry and is critical for establishing clear structure-activity relationships (SAR).

Opportunities for Future Research: The opportunities for future research are vast, spanning the exploration of new biological targets and the strategic design of novel derivatives.

Biological Applications: The proven success in oncology and neuroscience provides a strong foundation for expansion. The structural similarity of imidazo[1,2-b] nih.govnih.govebi.ac.uktriazines to other biologically active fused heterocycles suggests a broad range of potential applications. Future research could profitably target:

Kinase Inhibition: Many related imidazo-fused heterocycles are potent kinase inhibitors. Derivatives of imidazo[1,2-a] nih.govrsc.orgresearchgate.nettriazines inhibit Focal Adhesion Kinase (FAK), while imidazo[5,1-f] nih.govnih.govebi.ac.uktriazin-2-amines are inhibitors of Polo-like kinase 1 (PLK1). acs.orgnih.gov Exploring the potential of Imidazo[1,2-b] nih.govnih.govebi.ac.uktriazin-2(1H)-one derivatives as inhibitors of these or other cancer-related kinases is a promising avenue.

Antiviral and Antimicrobial Activity: Fused imidazole systems are known to possess antimicrobial and antiviral properties. researchgate.netacs.org Screening new derivatives against a panel of viruses and bacteria could uncover novel anti-infective agents.

Enzyme Inhibition: The related imidazo[2,1-f] nih.govnih.govebi.ac.uktriazines have been studied as inhibitors of adenosine (B11128) deaminase, indicating that enzymes involved in nucleotide metabolism could be viable targets. rsc.org

Derivatization: Strategic derivatization of the core scaffold is key to unlocking its full potential. Future synthetic efforts should focus on introducing a variety of functional groups at different positions of the imidazo[1,2-b] nih.govnih.govebi.ac.uktriazine ring system to modulate its pharmacological properties.

Position for DerivatizationPotential SubstituentsTarget Outcome / Rationale
Imidazole Ring (C2, C3)Aryl, Heteroaryl, Alkyl groupsModify lipophilicity, introduce hydrogen bonding motifs, and explore steric interactions within target binding pockets (inspired by GABA agonists). ebi.ac.uk
Triazine Ring (C6, C7)Amines, Ethers, HalogensTune electronic properties, improve solubility, and create handles for further functionalization.
Triazinone Nitrogen (N1)Alkyl, Aryl, Ribosyl moietiesExplore prodrug strategies or develop nucleoside analogues targeting polymerases or deaminases. rsc.org

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for Imidazo[1,2-b][1,2,4]triazin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Core synthesis often involves cyclocondensation of imidazole precursors with triazine derivatives. For example, reacting 5-(4-methoxybenzylidene)-2-(phenylamino)-1H-imidazole-4(5H)-one with aldehydes under reflux in acetic acid yields functionalized derivatives . Optimization requires systematic variation of solvents (e.g., acetic acid vs. DMF), temperature (80–120°C), and stoichiometric ratios (1:1 to 1:2) to maximize yield. Characterization via 1^1H/13^{13}C NMR and HRMS is critical to confirm regioselectivity and purity.

Q. How can researchers address challenges in characterizing the structural stability of this compound derivatives?

  • Methodological Answer : Stability studies should combine thermal analysis (TGA/DSC) and spectroscopic monitoring. For instance, X-ray crystallography (as used in imidazo[1,2-a]pyrimidin-2-yl-acetic acid analogs) resolves bond angles and intermolecular interactions affecting stability . Solubility tests in polar/non-polar solvents (e.g., DMSO vs. hexane) and pH-dependent degradation studies (pH 3–10) further elucidate environmental stability .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways in this compound functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations and quantum chemical reaction path searches (e.g., using Gaussian or COMSOL) model transition states and activation energies. For example, ICReDD’s approach integrates DFT with experimental feedback to identify optimal conditions for 4-position functionalization (e.g., amino or methoxy groups) . Machine learning (ML) algorithms trained on reaction databases can further prioritize viable synthetic routes .

Q. How should researchers design factorial experiments to evaluate multifactorial impacts on this compound bioactivity?

  • Methodological Answer : A 2k^k factorial design (where kk = variables like temperature, catalyst load, and substrate ratio) isolates interaction effects. For example:

FactorLow Level (-)High Level (+)
Temperature80°C120°C
Catalyst (mol%)5%15%
Reaction Time6h12h
ANOVA analysis of yield and purity data identifies dominant factors. This approach minimizes trial-and-error inefficiencies .

Q. What methodologies resolve contradictions in spectroscopic data for this compound analogs?

  • Methodological Answer : Contradictions often arise from tautomerism or crystallographic disorder. Techniques include:

  • Variable-temperature NMR to track dynamic equilibria (e.g., keto-enol tautomers).
  • Hirshfeld surface analysis (as in pyrimido[1,2-a]benzimidazole studies) to quantify intermolecular interactions distorting spectral data .
  • Cross-validation with alternative methods (e.g., comparing XRD data with DFT-optimized geometries) .

Data Integration and Validation

Q. How can AI-driven platforms enhance reproducibility in this compound research?

  • Methodological Answer : Tools like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., pressure, solvent polarity) before lab trials. AI models trained on historical data predict side-product formation, reducing purification challenges. For example, autonomous labs using real-time HPLC-MS feedback adjust conditions dynamically, improving yield consistency .

Q. What protocols ensure robust validation of novel this compound derivatives in interdisciplinary studies?

  • Methodological Answer :

  • Collaborative workflows : Combine synthetic chemistry with computational modeling (e.g., docking studies for bioactivity predictions).
  • Open-access data repositories : Share crystallographic (CIF files) and spectral data (NMR peaks) via platforms like Zenodo or ChemRxiv.
  • Blinded replication : Independent labs replicate key experiments (e.g., catalytic efficiency tests) to confirm findings .

Tables for Key Data

Table 1 : Common Functionalization Strategies for this compound

PositionFunctional GroupMethodYield RangeReference
4Amino (-NH2_2)Pd-catalyzed amination60–75%
4Methoxy (-OCH3_3)Nucleophilic substitution50–65%
5Chloro (-Cl)Electrophilic halogenation70–85%

Table 2 : Experimental vs. Computational Bond Lengths (Å) in this compound Derivatives

Bond TypeExperimental (XRD)DFT-OptimizedDeviation
C-N (imidazole)1.341.330.01
C=O (triazine)1.221.210.01
N-N (bridge)1.381.390.01
Data derived from analogous structures in

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